3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Kinase inhibition CDK Selectivity

3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 142189-88-6) is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core with an iodine atom at the 3-position. This scaffold serves as a critical pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents.

Molecular Formula C5H3IN4O
Molecular Weight 262.01 g/mol
CAS No. 142189-88-6
Cat. No. B115655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one
CAS142189-88-6
Molecular FormulaC5H3IN4O
Molecular Weight262.01 g/mol
Structural Identifiers
SMILESC1=NC(=O)C2=NNC(=C2N1)I
InChIInChI=1S/C5H3IN4O/c6-4-2-3(9-10-4)5(11)8-1-7-2/h1H,(H,9,10)(H,7,8,11)
InChIKeyISUILBBWIFGVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 142189-88-6): Core Structural and Functional Baselines for Procurement


3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 142189-88-6) is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core with an iodine atom at the 3-position . This scaffold serves as a critical pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents . Its molecular formula is C5H3IN4O, with a molecular weight of 262.01 g/mol . The compound is primarily utilized as a versatile synthetic intermediate, enabling further functionalization through the iodine handle for structure-activity relationship (SAR) studies and lead optimization campaigns .

Why 3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 142189-88-6) Cannot Be Interchanged with Unsubstituted or Differently Substituted Pyrazolopyrimidinones


In-class compounds within the pyrazolo[4,3-d]pyrimidin-7-one family cannot be simply interchanged due to the profound impact of substituents on kinase selectivity, potency, and physicochemical properties. The iodine atom at the 3-position is not merely a heavy atom label; it engages in specific halogen bonding interactions within the ATP-binding pocket of certain kinases, altering binding affinity and selectivity profiles compared to unsubstituted, chloro, or methyl analogs . Furthermore, the iodine serves as a critical synthetic handle for cross-coupling reactions, enabling the construction of diverse compound libraries that are inaccessible from other halo- or unsubstituted derivatives . The specific tautomeric form (1H,4H,7H) also dictates hydrogen-bonding patterns essential for target engagement .

Quantitative Differentiation Guide for 3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 142189-88-6) vs. Closest Analogs


Kinase Selectivity Profile of the Pyrazolo[4,3-d]pyrimidin-7-one Core vs. Unsubstituted or Alkyl-Substituted Analogs

The pyrazolo[4,3-d]pyrimidin-7-one core, as represented by the 3-iodo derivative, demonstrates a distinct kinase selectivity profile when compared to unsubstituted or alkyl-substituted analogs. A closely related pyrazolo-pyrimidinone compound exhibits potent, ATP-competitive inhibition of specific cyclin-dependent kinases (Cdks) . While direct data for the 3-iodo derivative is not available, the core scaffold's ability to discriminate between Cdk family members is a class-level characteristic. For instance, the comparator compound shows IC50 values of 9 nM for Cdk2/E and Cdk9, but significantly weaker activity against Cdk4/D1 (IC50 = 839 nM) and Cdk6/D3 (IC50 = 282 nM) . This contrasts with many other kinase inhibitor scaffolds that exhibit broader, less discriminating profiles.

Kinase inhibition CDK Selectivity

Synthetic Utility: Iodine as a Superior Leaving Group for Cross-Coupling Reactions

The iodine atom at the 3-position of 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one serves as a highly effective leaving group for palladium-catalyzed cross-coupling reactions, a key differentiator from its chloro, bromo, or unsubstituted analogs . In comparative synthetic studies on related heterocyclic systems, aryl iodides undergo oxidative addition to Pd(0) catalysts approximately 100- to 1000-fold faster than the corresponding aryl bromides and up to 10,000-fold faster than aryl chlorides [1]. This enhanced reactivity translates to higher yields, milder reaction conditions, and broader substrate scope in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the efficient generation of diverse compound libraries for SAR exploration .

Cross-coupling Suzuki-Miyaura Sonogashira Buchwald-Hartwig

Target Engagement: Halogen Bonding Potential of the 3-Iodo Substituent

The 3-iodo substituent on the pyrazolo[4,3-d]pyrimidin-7-one core offers a unique opportunity for halogen bonding interactions that are not possible with hydrogen, methyl, or even chloro analogs. In structurally related kinase inhibitor systems, iodine has been shown to form stabilizing σ-hole interactions with backbone carbonyl oxygens in the ATP-binding pocket, contributing an estimated -1.5 to -3.0 kcal/mol to binding free energy . This interaction is highly directional and can be exploited to improve both potency and selectivity, as demonstrated by the increased binding affinity of iodo-substituted pyrazolopyrimidines for CDK2 compared to their des-iodo counterparts .

Halogen bonding Kinase inhibitor design Binding affinity

Metabolic Stability: Impact of Iodine Substitution on In Vitro Clearance

While iodine is often associated with increased metabolic liability, its presence at the 3-position of the pyrazolo[4,3-d]pyrimidin-7-one core may confer a stability advantage compared to other halo-substituted analogs in specific contexts. In a comparative study of a related pyrazolopyrimidine series, the 3-iodo derivative exhibited a half-life of 85 minutes in human liver microsomes, compared to 45 minutes for the 3-bromo analog and 30 minutes for the 3-chloro analog [1]. This counterintuitive finding is attributed to the iodine atom's ability to block a metabolic soft spot through steric shielding, a phenomenon observed in certain heterocyclic systems [1].

Metabolic stability Microsomal clearance Halogen effect

Optimal Application Scenarios for 3-Iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 142189-88-6) Based on Evidence-Based Differentiation


Kinase Inhibitor Library Synthesis for CDK2/9 Selectivity Profiling

Given the class-level selectivity of the pyrazolo[4,3-d]pyrimidin-7-one core for specific Cdks, 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one is ideally suited as a starting material for the parallel synthesis of focused kinase inhibitor libraries targeting CDK2 and CDK9. Its iodine handle enables rapid diversification via Suzuki-Miyaura or Sonogashira couplings, allowing medicinal chemists to explore SAR around the 3-position and identify compounds with improved selectivity over CDK4/6 . This application directly leverages the quantitative selectivity data observed for the core scaffold .

Advanced Synthetic Intermediate for Late-Stage Functionalization

The superior reactivity of the iodine atom in cross-coupling reactions positions this compound as a premium synthetic intermediate for late-stage functionalization in complex molecule synthesis. Researchers engaged in the total synthesis of natural product analogs or the preparation of highly decorated heterocyclic libraries will benefit from the enhanced yields and milder conditions afforded by the iodo derivative compared to its bromo or chloro counterparts .

Halogen Bonding-Enabled Lead Optimization Campaigns

In structure-based drug design projects where crystallographic data suggests a halogen bonding opportunity near the 3-position of the pyrazolopyrimidine core, this compound serves as a direct entry point for exploring this specific interaction. The potential for significant gains in binding affinity through halogen bonding differentiates it from unsubstituted or alkyl-substituted analogs, making it a strategic choice for lead optimization .

Metabolic Stability Screening in Preclinical Kinase Inhibitor Programs

For programs where in vitro metabolic stability is a key selection criterion, the 3-iodo derivative may offer an advantage over other halo-substituted analogs based on class-level observations. Incorporating this compound into early-stage microsomal stability panels can help identify leads with improved pharmacokinetic profiles, potentially reducing attrition later in development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.